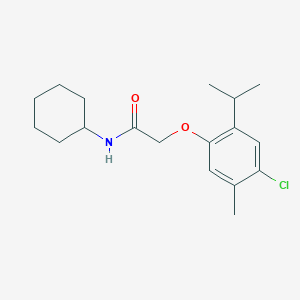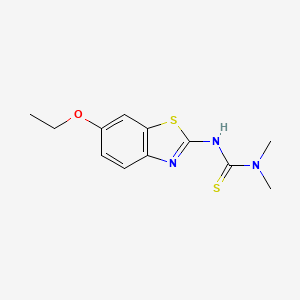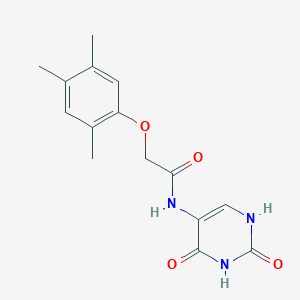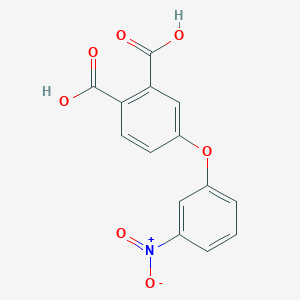![molecular formula C19H21ClN2O2 B5761978 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, commonly known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. The compound belongs to the class of histone deacetylase (HDAC) inhibitors that have shown promising results in preclinical studies for the treatment of various types of cancer.
作用机制
CI-994 is a potent inhibitor of 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide, which is an enzyme that regulates the acetylation status of histones and other proteins. 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide inhibitors have been shown to induce the acetylation of histones, which leads to the relaxation of chromatin structure and the activation of tumor suppressor genes. CI-994 has been shown to induce hyperacetylation of histones and other proteins, which leads to the activation of the p21/WAF1 gene and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
CI-994 has been shown to induce hyperacetylation of histones and other proteins in cancer cells, which leads to the activation of the p21/WAF1 gene and the induction of cell cycle arrest and apoptosis. CI-994 has also been shown to enhance the cytotoxicity of other anticancer agents, such as cisplatin and doxorubicin. In addition, CI-994 has been shown to inhibit the growth of tumor xenografts in animal models.
实验室实验的优点和局限性
CI-994 has several advantages for lab experiments. The compound is commercially available and has been extensively studied for its potential applications in cancer therapy. CI-994 has been shown to induce hyperacetylation of histones and other proteins in cancer cells, which leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis. However, there are also some limitations for lab experiments with CI-994. The compound has been shown to have low solubility in water, which may limit its use in some assays. In addition, the compound has been shown to have some toxicity in animal models, which may limit its use in some studies.
未来方向
There are several future directions for the study of CI-994. First, further preclinical studies are needed to determine the optimal dosing and scheduling of CI-994 for the treatment of various types of cancer. Second, clinical trials are needed to determine the safety and efficacy of CI-994 in humans. Third, studies are needed to determine the potential applications of CI-994 in combination with other anticancer agents. Fourth, studies are needed to determine the potential applications of CI-994 in other diseases, such as neurodegenerative diseases and inflammatory diseases. Fifth, studies are needed to develop new 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide inhibitors with improved solubility and selectivity for specific 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide isoforms.
合成方法
The synthesis of CI-994 involves the reaction of 4-chloroaniline with isobutyryl chloride to form N-isobutyl-4-chloroaniline, which is then reacted with benzoyl chloride to form 4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide. The synthesis of CI-994 has been reported in several publications, and the compound is commercially available for research purposes.
科学研究应用
CI-994 has been extensively studied for its potential applications in cancer therapy. The compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. CI-994 has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to enhance the cytotoxicity of other anticancer agents.
属性
IUPAC Name |
4-[[2-(4-chlorophenyl)acetyl]amino]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)12-21-19(24)15-5-9-17(10-6-15)22-18(23)11-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGVHOHZXJXZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
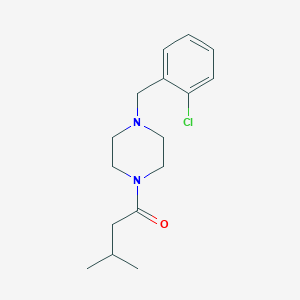

![3-(benzyloxy)benzaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5761930.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5761935.png)

![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}-5-chloro-2-methoxybenzoate](/img/structure/B5761946.png)
